molecular formula C20H28N2O2 B13835563 (4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]

(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]

Cat. No.: B13835563
M. Wt: 328.4 g/mol
InChI Key: HDXFTNWCUVUHOS-UHFFFAOYSA-N
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Description

(4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by a phenylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] typically involves the reaction of appropriate oxazole precursors with a phenylene linker. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] is unique due to its specific oxazole ring structure and the presence of the phenylene linker, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-(2-methylpropyl)-2-[3-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H28N2O2/c1-13(2)8-17-11-23-19(21-17)15-6-5-7-16(10-15)20-22-18(12-24-20)9-14(3)4/h5-7,10,13-14,17-18H,8-9,11-12H2,1-4H3

InChI Key

HDXFTNWCUVUHOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC(C)C

Origin of Product

United States

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